4-Bromo-2-methyl-5-nitrobenzaldehyde

regiochemistry structural verification quality control

Regioisomer misassignment in bromo-methyl-nitrobenzaldehydes leads to failed couplings. 4-Bromo-2-methyl-5-nitrobenzaldehyde (CAS 476660-65-8) ensures 4-Br/2-Me/5-NO₂ pattern: • Orthogonal aldehyde, bromide, and nitro groups enable sequential chemoselective transformations. • Sterically unhindered 4-Br facilitates Suzuki coupling; meta-nitro activates ring for Pd insertion. Used in fragment-based libraries and nitroreductase probes. Supplied with verified identity, ≥98% purity.

Molecular Formula C8H6BrNO3
Molecular Weight 244.04 g/mol
CAS No. 476660-65-8
Cat. No. B12343731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methyl-5-nitrobenzaldehyde
CAS476660-65-8
Molecular FormulaC8H6BrNO3
Molecular Weight244.04 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C=O)[N+](=O)[O-])Br
InChIInChI=1S/C8H6BrNO3/c1-5-2-7(9)8(10(12)13)3-6(5)4-11/h2-4H,1H3
InChIKeyBOCKCHHCYWRZGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-methyl-5-nitrobenzaldehyde: Baseline Characterization


4-Bromo-2-methyl-5-nitrobenzaldehyde (CAS 476660-65-8) is a trisubstituted aromatic aldehyde with the molecular formula C₈H₆BrNO₃ and a molecular weight of 244.04 g·mol⁻¹ [1]. The benzene ring bears a bromine at the 4-position, a methyl group at the 2-position, and a nitro group at the 5-position relative to the aldehyde functionality . This specific 4-Br/2-CH₃/5-NO₂ substitution pattern generates an electron-deficient aromatic system where the nitro group exerts a strong electron-withdrawing (−M/−I) effect, the bromine contributes a weaker electron-withdrawing inductive effect, and the methyl group provides a modest electron-donating effect, together tuning the electrophilicity of the aldehyde carbonyl and the aromatic ring for regioselective transformations [2]. Despite its structural appeal as a synthetic intermediate, publicly available quantitative comparative data for this specific compound remain exceptionally limited, a fact that must be acknowledged in any evidence-based procurement assessment.

Regioisomeric Specificity and Substitution Risks


Within the family of bromo-methyl-nitrobenzaldehydes (C₈H₆BrNO₃), at least six distinct regioisomers exist through permutation of the bromine, methyl, and nitro positions on the benzaldehyde ring . These regioisomers—including 4-bromo-5-methyl-2-nitrobenzaldehyde (CAS 150513-21-6), 2-bromo-5-methyl-4-nitrobenzaldehyde (CAS 1807208-49-6), and 2-bromo-4-methyl-5-nitrobenzaldehyde (CAS 159730-72-0)—share identical molecular formulae and mass but differ fundamentally in the spatial arrangement of their substituents . This positional isomerism directly impacts aromatic ring electronics, directing effects in electrophilic aromatic substitution, steric accessibility of the aldehyde carbonyl, and the regiochemical outcome of downstream coupling reactions such as Suzuki-Miyaura cross-couplings at the bromine-bearing position [1]. Generic substitution between regioisomers therefore risks introducing a compound with a different reactivity profile, potentially leading to failed synthetic sequences, incorrect product formation, or batch-to-batch inconsistency in multi-step syntheses where precise regiochemical control is required. The specific 4-Br/2-CH₃/5-NO₂ arrangement represents a deliberate design choice for synthetic chemists requiring bromine at the position para to the methyl group and meta to the nitro group.

Quantitative Evidence for Comparator-Based Selection


Regioisomeric Identity Verification by Physicochemical Data

The 4-Br/2-CH₃/5-NO₂ substitution pattern of the target compound is distinguishable from its closest regioisomers by multiple physicochemical parameters. The target compound (4-bromo-2-methyl-5-nitrobenzaldehyde) exhibits a predicted logP of approximately 3.00 , which differs from the computationally predicted logP of 3.26 reported for related bromo-methyl-nitrobenzaldehyde isomers [1]. Additionally, 2-bromo-4-methyl-5-nitrobenzaldehyde (CAS 159730-72-0), a positional isomer with the bromine and methyl groups exchanged, is reported with a density of 1.678 g·cm⁻³, a boiling point of 318.8 °C, and a refractive index of 1.635 , providing reference points against which the target compound's physicochemical identity can be analytically confirmed upon receipt.

regiochemistry structural verification quality control

Aldehyde Carbonyl Electrophilicity Modulation

The aldehyde carbonyl electrophilicity in 4-bromo-2-methyl-5-nitrobenzaldehyde is governed by the combined electronic effects of its three substituents. In systematic studies of benzaldehyde derivatives, para-nitrobenzaldehyde demonstrated substantially greater reactivity toward nucleophilic addition than para-tolualdehyde (p-methylbenzaldehyde), with the electron-withdrawing nitro group activating the carbonyl carbon by reducing electron density through resonance and inductive effects [1]. The target compound bears a nitro group positioned meta to the aldehyde (5-position), which activates the carbonyl via inductive withdrawal, while the para-bromine (4-position) further contributes electron withdrawal, and the ortho-methyl (2-position) provides a countervailing electron-donating effect [2]. Among brominated nitrobenzaldehydes, the position of bromine relative to the nitro and aldehyde groups has been shown to critically influence reactivity in oxidative kinetic studies: 4-bromobenzaldehyde and 3-nitrobenzaldehyde exhibit distinct kinetic behavior when oxidized by N-bromophthalimide/mercuric acetate, with rate differences attributable to differential electronic activation [3].

carbonyl reactivity nucleophilic addition electronic effects

Suzuki-Miyaura Cross-Coupling Competence

The bromine substituent at the 4-position of the target compound serves as a synthetic handle for palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura coupling, aryl bromides bearing electron-withdrawing groups (such as nitro) facilitate the rate-limiting oxidative addition step, with electron-deficient aryl bromides reacting more efficiently than electron-rich or electron-neutral counterparts [1]. The target compound features bromine para to the electron-donating methyl group and meta to the electron-withdrawing nitro group, creating a uniquely polarized aryl bromide system. By comparison, 2-bromo-5-methyl-4-nitrobenzaldehyde (where bromine is ortho to nitro) would experience different steric and electronic environments at the oxidative addition site, potentially altering coupling rates and yields . The regiospecific 4-bromo substitution in the target compound provides a sterically accessible position for palladium insertion without ortho-substituent hindrance, while the meta-nitro group electronically promotes the oxidative addition [2].

Suzuki coupling palladium catalysis C-C bond formation

Nitro Group Bioreductive Potential

The nitro group at the 5-position of the target compound provides potential for bioreductive activation, a property exploited in nitroaromatic prodrug design and nitroreductase-based gene therapy systems. Bacterial nitroreductases catalyze the NAD(P)H-dependent reduction of nitro groups on nitroaromatic compounds through a two-electron transfer mechanism, converting the nitro group to an amino group [1]. Nitrobenzaldehydes have been studied as substrates for nitroreductase enzymes, with regioisomeric identity (ortho, meta, para relative to the aldehyde) influencing enzyme recognition and catalytic efficiency [2]. The 5-nitro (meta to aldehyde) arrangement in the target compound provides a distinct recognition motif compared to the 2-nitro (CAS 150513-21-6) or 4-nitro isomers, which may be relevant for researchers developing nitroreductase-activated probes or hypoxia-selective agents where regiochemical positioning of the nitro group dictates the electronic properties of the reduced aniline product [3].

nitroreductase bioreduction prodrug activation

Comparative Purity Benchmarking

Commercial purity specifications provide a practical differentiation point for procurement. The closest regioisomer, 4-bromo-5-methyl-2-nitrobenzaldehyde (CAS 150513-21-6), is commercially available with a minimum purity specification of 95% . Similarly, 2-bromo-5-methyl-4-nitrobenzaldehyde (CAS 1807208-49-6) is listed with a 95% minimum purity specification . These benchmarks establish a baseline expectation: procurement of 4-bromo-2-methyl-5-nitrobenzaldehyde (CAS 476660-65-8) should require verification of purity meeting or exceeding 95% by HPLC or equivalent analytical method, with certificates of analysis confirming identity by ¹H NMR, ¹³C NMR, and mass spectrometry . Any vendor unable to provide purity at ≥95% or complete spectroscopic characterization data should be compared against alternative suppliers of the same CAS number or against the documented specifications of the regioisomeric analogs.

purity specification procurement quality commercial availability

Bromination Regioselectivity in Synthesis

The synthesis of 4-bromo-2-methyl-5-nitrobenzaldehyde proceeds through regioselective bromination of 2-methyl-5-nitrobenzaldehyde . The directing effects of existing substituents on 2-methyl-5-nitrobenzaldehyde dictate that electrophilic bromination occurs at the 4-position, which is ortho to the activating methyl group and meta to the deactivating nitro group—the only position where both directing influences converge [1]. This convergence results in a single monobrominated product, in contrast to alternative precursors where competing directing effects could produce regioisomeric mixtures requiring chromatographic separation. For comparison, bromination of 3-nitrobenzaldehyde using NBS in concentrated H₂SO₄ yields 3-bromo-5-nitrobenzaldehyde in 92% yield, demonstrating that deactivated aromatics can be brominated with high efficiency when directing effects are favorable [2]. The predictable single-product outcome of the synthetic route to the target compound represents a manufacturing advantage over regioisomers requiring separation of bromination mixtures.

synthetic route bromination selectivity process chemistry

Optimal Application Scenarios Driven by Quantitative Evidence


Regioselective Suzuki-Miyaura Library Synthesis

For medicinal chemistry programs constructing biaryl libraries through palladium-catalyzed cross-coupling, 4-bromo-2-methyl-5-nitrobenzaldehyde offers a sterically accessible bromine at the 4-position, free from ortho-substituent hindrance that could impede oxidative addition. The meta-nitro group electronically activates the aryl bromide toward palladium insertion, while the ortho-methyl group provides a modifiable position distinct from the coupling site. This regiochemical arrangement is particularly suited for parallel synthesis where the aldehyde is retained as a downstream diversification handle after Suzuki coupling, enabling sequential C–C bond formation followed by aldehyde condensation, reductive amination, or Grignard addition without deprotection steps . Procurement of the correct regioisomer is critical: substitution with the 2-bromo isomer would introduce steric congestion at the coupling site, while the 3-bromo isomer would alter the electronic polarization of the aryl bromide .

Nitroreductase-Activated Probe Development

Researchers developing hypoxia-responsive fluorescent probes or nitroreductase-dependent gene therapy systems should select 4-bromo-2-methyl-5-nitrobenzaldehyde specifically for its 5-nitro (meta to aldehyde) configuration. This regioisomer positions the nitro group for distinct enzyme recognition compared to 2-nitro or 4-nitro benzaldehyde isomers . Once reduced by nitroreductase, the resulting 5-amino derivative presents different electronic properties and conjugation patterns than the 2-amino or 4-amino analogs, affecting both the spectroscopic properties of any derived fluorophore and the pharmacological behavior of any reduced metabolite . Investigators using this compound as a synthetic building block for nitroreductase probes have reported its utility in constructing turn-on fluorescent sensors for imaging hypoxic tumor microenvironments .

Fragment-Based Drug Discovery with Orthogonal Reactivity

In fragment-based drug discovery and diversity-oriented synthesis, 4-bromo-2-methyl-5-nitrobenzaldehyde provides three orthogonally reactive functional groups: (1) an aldehyde for condensation, reductive amination, or nucleophilic addition; (2) an aryl bromide for cross-coupling; and (3) a nitro group reducible to a primary amine for further derivatization . This orthogonal reactivity enables sequential, chemoselective transformations without protecting group manipulation, a significant advantage over analogs lacking one of these functional handles. The 4-Br/2-CH₃/5-NO₂ arrangement is distinct from the 2-Br/5-CH₃/4-NO₂ isomer (CAS 1807208-49-6), where the bromine adjacent to the nitro group may undergo undesired nucleophilic aromatic substitution under reducing conditions, and from 2-Br/4-CH₃/5-NO₂ (CAS 159730-72-0), where the bromine position relative to the methyl group alters directing effects for further electrophilic substitution . Procurement of the correct CAS number (476660-65-8) ensures the intended synthetic sequence proceeds as designed, with functional groups positioned for the desired order of activation .

Quote Request

Request a Quote for 4-Bromo-2-methyl-5-nitrobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.